

Glycyl-dl-norleucine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Glycyl-dl-norleucine

CAS No.: 19257-04-6

Cat. No.: B101803

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An in-depth exploration of the synthesis, properties, analysis, and applications of the non-proteinogenic dipeptide, **Glycyl-dl-norleucine**, for professionals in drug discovery and peptide science.

This guide serves as a detailed technical resource for researchers, chemists, and drug development professionals interested in the unique characteristics and applications of **Glycyl-dl-norleucine**. As a dipeptide incorporating the unnatural amino acid dl-norleucine, it presents intriguing possibilities for modifying peptide therapeutics to enhance stability and biological activity. This document provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its role in modern research.

Core Molecular Identity

Glycyl-dl-norleucine is a dipeptide composed of the amino acids glycine and dl-norleucine, linked by a peptide bond. Norleucine is an isomer of leucine and isoleucine, differing in its linear, unbranched four-carbon side chain. The "dl" designation indicates that it is a racemic mixture of both the D- and L-enantiomers of norleucine.

Chemical Structure and Identifiers

The fundamental chemical attributes of **Glycyl-dl-norleucine** are summarized in the table below.

Identifier	Value	Source
Molecular Formula	C ₈ H ₁₆ N ₂ O ₃	[1]
Molecular Weight	188.22 g/mol	[1]
CAS Number	1504-41-2	
IUPAC Name	2-[(2-aminoacetyl)amino]hexanoic acid	[1]

It is crucial to distinguish the CAS number for the racemic mixture (dl-form) from that of the pure L-enantiomer, Glycyl-L-norleucine, which is 19257-04-6.[2]

Physicochemical Properties and Rationale for Use

The physicochemical properties of **Glycyl-dl-norleucine** are influenced by both the glycine and dl-norleucine residues. While specific experimental data for the dipeptide is limited, the properties of dl-norleucine provide a strong foundation for understanding its behavior.

Property	Value (for dl-Norleucine)	Significance for Glycyl-dl-norleucine	Source
pKa (carboxyl)	~2.39	Influences the charge state of the C-terminus at different pH values.	[3]
pKa (amino)	~9.76	Influences the charge state of the N-terminus at different pH values.	[3]
Water Solubility	Soluble	The polar peptide backbone and terminal charges contribute to aqueous solubility.	[3]
Appearance	White to almost white powder or crystal	Expected physical state of the purified dipeptide.	
Melting Point	221.0 to 227.0 °C	A key physical constant for identity and purity assessment.	

The incorporation of dl-norleucine into a peptide chain is a strategic choice aimed at enhancing its therapeutic potential. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids.[4] This increased enzymatic stability can lead to a longer in-vivo half-life and improved bioavailability of peptide drugs.[4]

Synthesis of Glycyl-dl-norleucine

The synthesis of **Glycyl-dl-norleucine** can be achieved through standard peptide coupling techniques, most commonly via Solid-Phase Peptide Synthesis (SPPS). The general workflow

involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Conceptual Workflow for Solid-Phase Peptide Synthesis



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Caption: Generalized workflow for the Solid-Phase Peptide Synthesis of **Glycyl-dl-norleucine**.

Step-by-Step Synthesis Protocol (Fmoc/tBu Strategy)

This protocol outlines a standard Fmoc-based solid-phase synthesis approach.

Materials:

- Fmoc-dl-Norleucine-OH
- Fmoc-Glycine-OH
- Rink Amide resin (or other suitable resin for C-terminal carboxamide, or a pre-loaded Wang resin for a C-terminal carboxylic acid)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)

- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
- Diethyl ether (cold)

Procedure:

- Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.
- First Amino Acid Coupling (dl-Norleucine):
 - If not using a pre-loaded resin, couple Fmoc-dl-Norleucine-OH to the resin.
 - Pre-activate Fmoc-dl-Norleucine-OH with HBTU/HATU and DIPEA in DMF for 5-10 minutes.
 - Add the activated amino acid solution to the resin and shake for 1-2 hours.
 - Wash the resin thoroughly with DMF and DCM.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the dl-norleucine residue.
 - Wash the resin extensively with DMF.
- Second Amino Acid Coupling (Glycine):
 - Pre-activate Fmoc-Glycine-OH with HBTU/HATU and DIPEA in DMF.
 - Add the activated glycine solution to the deprotected resin and shake for 1-2 hours.
 - Wash the resin thoroughly with DMF and DCM.

- Final Fmoc Deprotection:
 - Remove the Fmoc group from the N-terminal glycine using 20% piperidine in DMF as described in step 3.
 - Wash the resin with DMF, followed by DCM, and dry the resin.
- Cleavage and Global Deprotection:
 - Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
- Precipitation and Purification:
 - Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold ether, and dry.
 - Purify the crude peptide using preparative reverse-phase HPLC.
- Lyophilization: Lyophilize the pure HPLC fractions to obtain the final **Glycyl-dl-norleucine** product as a white powder.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized **Glycyl-dl-norleucine**.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of **Glycyl-dl-norleucine**.

Typical HPLC Method:

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 μ m particle size).
- Mobile Phase A: 0.1% TFA in water.

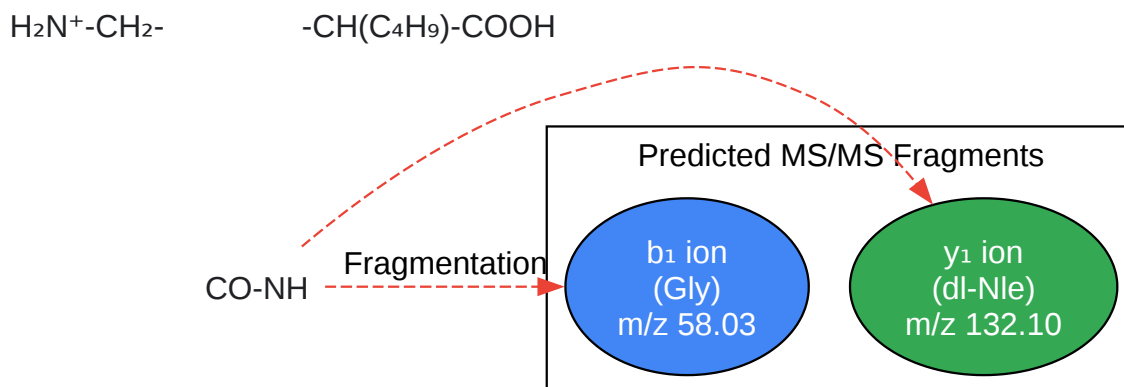
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes is a good starting point.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
- Expected Outcome: A single major peak corresponding to **Glycyl-dl-norleucine**. The presence of two peaks could indicate separation of the diastereomers (Gly-D-Nle and Gly-L-Nle) under certain chiral conditions, though this is not typical on standard achiral C18 columns.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the dipeptide.

Expected Mass Spectrometry Results:

- Electrospray Ionization (ESI-MS):
 - Positive Mode: Expect to observe the protonated molecular ion $[M+H]^+$ at m/z 189.12.
 - Negative Mode: Expect to observe the deprotonated molecular ion $[M-H]^-$ at m/z 187.11.
- Tandem MS (MS/MS): Fragmentation of the parent ion can confirm the amino acid sequence. Key fragment ions would include the b- and y-ions.



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Caption: Predicted major fragmentation ions of **Glycyl-dl-norleucine** in positive ion MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR can be used to confirm the structure of the dipeptide. While specific spectra for **Glycyl-dl-norleucine** are not readily published, predicted shifts and data from the parent amino acid, dl-norleucine, can guide interpretation.[5] Key expected signals in ^1H NMR would include the α -protons of glycine and norleucine, the methylene protons of the glycine, and the aliphatic protons of the norleucine side chain.

Applications in Research and Drug Development

The unique properties of **Glycyl-dl-norleucine** and its constituent amino acid, norleucine, make them valuable tools in several areas of research.

Probing Protein Structure and Function

Norleucine serves as a close structural analog of methionine, with a linear hydrocarbon side chain instead of a sulfur-containing one. This allows researchers to substitute methionine with norleucine in peptides and proteins to study the role of the methionine residue in protein folding, stability, and function without the complication of methionine's susceptibility to oxidation.[6]

Development of Enzyme-Resistant Peptide Therapeutics

The primary application of incorporating dl-norleucine into peptides is to enhance their resistance to enzymatic degradation.[4] Proteases, the enzymes that break down proteins and peptides, are highly stereospecific and typically cleave peptide bonds adjacent to L-amino acids. The presence of a D-norleucine residue within the racemic mixture can sterically hinder or prevent protease binding, thereby increasing the peptide's half-life in biological systems. This is a critical strategy in the development of orally bioavailable peptide drugs.

Neurodegenerative Disease Research

Research has shown that replacing the methionine residue in Amyloid- β peptides, which are implicated in Alzheimer's disease, with norleucine can negate the neurotoxic effects of these peptides.[3] This highlights the potential of norleucine-containing peptides as therapeutic leads for neurodegenerative disorders.[7]

Prodrug and Drug Delivery Strategies

The dipeptide structure itself can be part of a prodrug strategy. Attaching a drug molecule to a dipeptide can leverage peptide transporters in the body for improved absorption and targeted delivery.

Conclusion

Glycyl-dl-norleucine is more than just a simple dipeptide; it is a strategic building block for the next generation of peptide-based therapeutics. Its value lies in the incorporation of the unnatural amino acid dl-norleucine, which offers a proven method for enhancing the enzymatic stability and, consequently, the therapeutic potential of peptides. A thorough understanding of its synthesis and analytical characterization, as outlined in this guide, is paramount for its effective application in drug discovery and development. As the field of peptide therapeutics continues to evolve, the rational design of peptides using components like **Glycyl-dl-norleucine** will be instrumental in creating more robust and effective treatments for a wide range of diseases.

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